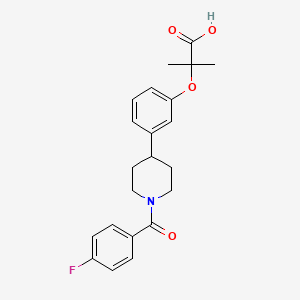
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHL-157 is a biochemical.
Scientific Research Applications
Pharmacological Research :
- A study by Komoto et al. (2000) synthesized and evaluated new fibrates containing piperidine, including 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid. This compound exhibited superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to bezafibrate in mice and rats (Komoto, Hirota, Otsuka, Kotake, Hasegawa, Koya, Sato, & Sakamoto, 2000).
Chemical Synthesis and Characterization :
- Research by Zhang Dan-shen (2009) focused on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a related compound, detailing its preparation and confirmation through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
Biochemical Studies :
- Spivack, Leib, and Lobos (1994) discovered a novel bacterial pathway for metabolizing bisphenol A, which included the formation of 2,2-bis(4-hydroxyphenyl)propanoic acid and a skeletally rearranged triol 1,2-bis(4-hydroxyphenyl)-2-propanol (Spivack, Leib, & Lobos, 1994).
Synthesis and Reactions Research :
- Agarwal and Knaus (1985) investigated the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles. This research included reactions with compounds structurally related to the subject compound (Agarwal & Knaus, 1985).
Structural Analysis :
- Li et al. (2005) conducted a study on the structures of trifluoromethyl-substituted compounds, including analysis of their dihedral angles and distances between atoms, providing insights into the structural properties of similar compounds (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Radiosynthesis for Medical Imaging :
- Terrière et al. (1997) developed a method for the radiosynthesis of a radiobrominated ligand for 5HT2A receptors, which included the use of a compound with a structure analogous to the subject compound. This research is significant for the development of tracers for PET imaging (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).
properties
CAS RN |
158234-40-3 |
|---|---|
Product Name |
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl- |
Molecular Formula |
C22H24FNO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[3-[1-(4-fluorobenzoyl)piperidin-4-yl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24FNO4/c1-22(2,21(26)27)28-19-5-3-4-17(14-19)15-10-12-24(13-11-15)20(25)16-6-8-18(23)9-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,26,27) |
InChI Key |
XNGGRURGYIXOBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHL-157; AHL 157; AHL157 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



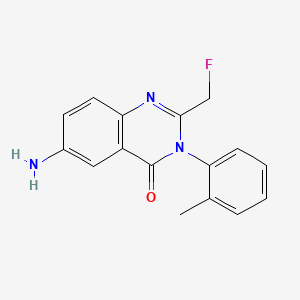
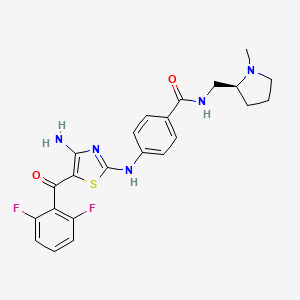
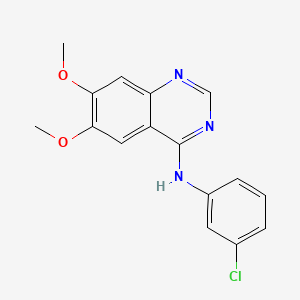
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
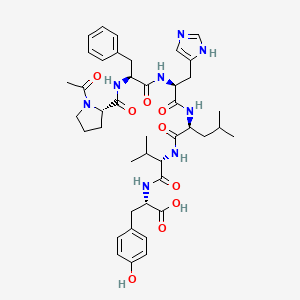
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
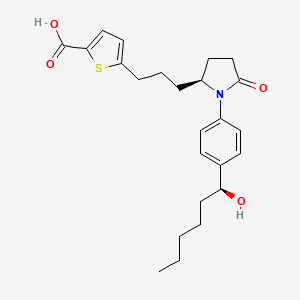
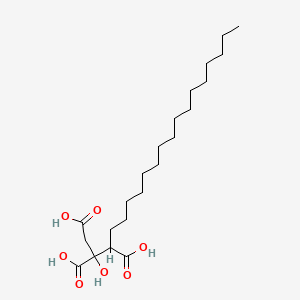
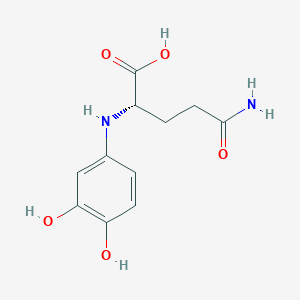

![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
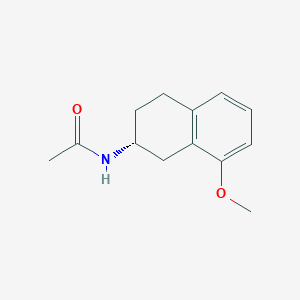
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)